molecular formula C17H16N2O2 B1516996 3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide CAS No. 1082387-65-2

3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B1516996
CAS No.: 1082387-65-2
M. Wt: 280.32 g/mol
InChI Key: POIRQSAPWBLDJQ-UHFFFAOYSA-N
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Description

3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Antibacterial Properties

  • Heterocyclic Synthesis with Thiophene-2-Carboxamide : Studies have shown the synthesis of compounds like 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, which are further used to create derivatives with potential as antibiotics against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Synthesis of Benzofuro[3,2‐d]pyrimidines

  • Synthesis and Biological Activity of Some Benzofuro[3,2‐d]pyrimidines : This research explores the condensation of ethyl 3-amino-2-benzofuran carboxylate with various agents, leading to compounds screened for their antibacterial and antifungal activities (Bodke & Sangapure, 2003).

Novel Synthesis Techniques

  • OxymaPure/DIC Method for Synthesis of Amino Acid Ester Derivatives : This method shows the efficient synthesis of α-ketoamide derivatives using OxymaPure and DIC, yielding high purity and excellent yield, demonstrating the compound's potential in novel synthetic methods (El‐Faham et al., 2013).

Crystal Structure Analysis

  • Crystal Structure of Benzene Tricarboxamide Supramolecular Polymers : The synthesis and structural analysis of N,N′,N′′-trialkylbenzene-1,3,5-carboxamides revealed insights into hydrogen bonding and crystal packing, which are important for understanding molecular interactions and designing new materials (Jiménez et al., 2009).

Applications in Polymer Science

  • Synthesis and Application in Rigid-Rod Polyamides and Polyimides : Research on diamino-diphenyl-p-terphenyl and similar compounds for creating rigid-rod polyamides and polyimides offers insights into the creation of new materials with excellent thermooxidative stability (Spiliopoulos et al., 1998).

Diuretic Activity

  • Diuretic Activity of Biphenyl Benzothiazole-2-Carboxamide Derivatives : A study synthesized and screened compounds for their in vivo diuretic activity, highlighting the potential of these compounds in medical applications (Yar & Ansari, 2009).

Synthesis of Nucleosides

  • Synthesis of Adenine Nucleosides of Cyclic α-Amino Acids : This study involved the synthesis of nucleoside-derivatives with α-amino acid structure, contributing to the understanding of nucleoside chemistry and potential therapeutic applications (Yanagisawa et al., 1970).

Antinociceptive Activity

  • Synthesis and Antinociceptive Activity of N-Substituted Derivatives : Research on the synthesis of certain derivatives and their study for antinociceptive activity contributes to the exploration of new analgesic drugs (Shipilovskikh et al., 2020).

Properties

IUPAC Name

3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-11-7-9-12(10-8-11)19-17(20)16-15(18)13-5-3-4-6-14(13)21-16/h3-10H,2,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIRQSAPWBLDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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